(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one
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Overview
Description
(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and methoxy substituents. Thiazolidinones are known for their diverse biological activities, making them of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-thioxo-3-(o-tolyl)thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones or benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-phenylthiazolidin-4-one
- (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
- (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
Uniqueness
(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, leading to differences in its biological effects compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-12-6-4-5-7-14(12)20-18(21)17(25-19(20)24)11-13-8-9-15(22-2)16(10-13)23-3/h4-11H,1-3H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFWABFEURXAQT-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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